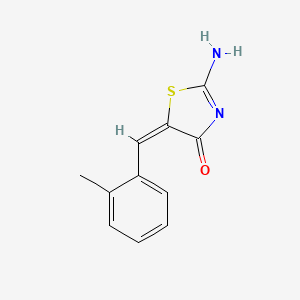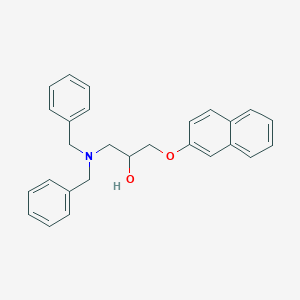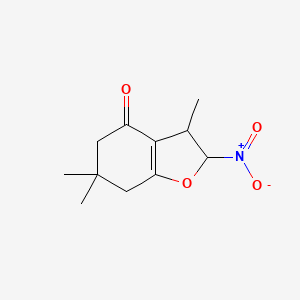![molecular formula C16H16N4O2 B4898421 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B4898421.png)
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide, commonly known as BMS-986141, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of small molecule inhibitors that target the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a crucial role in the regulation of gene expression, making them an attractive target for the development of new therapeutics.
作用机制
BMS-986141 exerts its therapeutic effects by selectively binding to the N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide family of proteins, thereby inhibiting their ability to interact with chromatin and regulate gene expression. This results in the downregulation of genes that are involved in various disease processes.
Biochemical and Physiological Effects:
BMS-986141 has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. The compound has also been found to have anti-tumor activity by inhibiting the expression of oncogenes, such as c-Myc and Bcl-2. Furthermore, BMS-986141 has been shown to improve cardiovascular function by reducing the expression of genes involved in the development of atherosclerosis.
实验室实验的优点和局限性
One of the major advantages of BMS-986141 is its high selectivity towards the N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide family of proteins, which reduces the risk of off-target effects. Additionally, the compound has been found to be well-tolerated in preclinical studies, making it a promising candidate for further development. However, one of the limitations of BMS-986141 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the development of BMS-986141. One area of interest is the use of the compound in combination with other therapeutics to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of BMS-986141 and its potential applications in various diseases. Finally, the development of more soluble formulations of the compound could improve its bioavailability and facilitate its administration in vivo.
In conclusion, BMS-986141 is a promising compound that has the potential to be developed into a novel therapeutic for the treatment of various diseases. Its high selectivity towards the N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide family of proteins and its potent anti-inflammatory and anti-tumor effects make it an attractive candidate for further development. However, further studies are needed to fully understand its mechanism of action and to address its limitations, such as its poor solubility.
合成方法
The synthesis of BMS-986141 involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 3-bromopyridine, followed by the addition of 2-methoxyacetyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
BMS-986141 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BMS-986141 has been found to have anti-tumor activity by inhibiting the expression of oncogenes.
属性
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-10-15(21)18-9-12-5-4-8-17-16(12)20-11-19-13-6-2-3-7-14(13)20/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSHGQOKDCXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=C(N=CC=C1)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)
![N-methyl-1-[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B4898347.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
![4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)
![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)
![1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4898409.png)

![2-[(4-methoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4898417.png)

